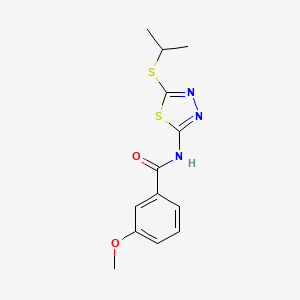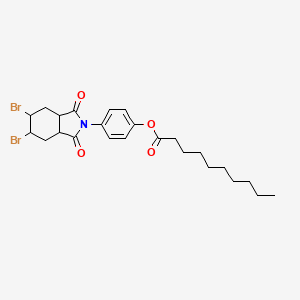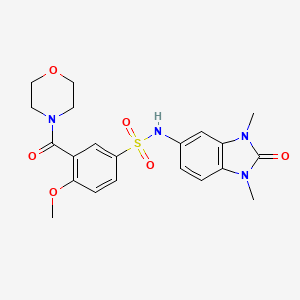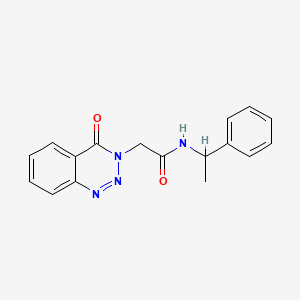![molecular formula C24H24N2O4S B12483343 N-(3,4-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12483343.png)
N-(3,4-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a sulfonyl group and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate phenol derivative with an amine in the presence of a catalyst to form the benzoxazine ring.
Introduction of the Sulfonyl Group: The benzoxazine intermediate is then reacted with a sulfonyl chloride derivative under basic conditions to introduce the sulfonyl group.
Carboxamide Formation: Finally, the compound is treated with a carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted benzoxazine derivatives.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound is explored for its use in the development of advanced materials, including polymers and resins.
Biological Research: It is used in studies to understand its interaction with various biological molecules and pathways.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(3,4-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: can be compared with other benzoxazine derivatives and sulfonyl-containing compounds.
Similar Compounds: this compound, this compound, and this compound.
Uniqueness
The uniqueness of this compound lies in its specific structural combination of a benzoxazine ring, sulfonyl group, and carboxamide group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C24H24N2O4S |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
N-(3,4-dimethylphenyl)-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C24H24N2O4S/c1-16-8-12-20(13-9-16)31(28,29)26-15-23(30-22-7-5-4-6-21(22)26)24(27)25-19-11-10-17(2)18(3)14-19/h4-14,23H,15H2,1-3H3,(H,25,27) |
Clave InChI |
YZXZFPIBVFIHTA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Adamantan-1-yl)-2-bromophenyl]-1-(3-chlorophenyl)urea](/img/structure/B12483260.png)
![1-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12483266.png)
![Ethyl 5-[(4-ethylbenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12483278.png)
![2,4-dichloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12483281.png)
![6',6'-Dimethyl-5',7'-dinitro-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decane]](/img/structure/B12483289.png)
![N-(2-chlorophenyl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12483291.png)
![1,3-dimethyl-5-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12483298.png)

![N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}butan-2-amine](/img/structure/B12483301.png)
![4-Tert-butylcyclohexyl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B12483308.png)


![2-(hydroxymethyl)-2-{[2-hydroxy-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amino}propane-1,3-diol](/img/structure/B12483336.png)

